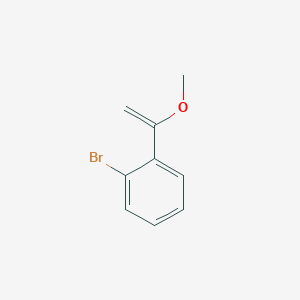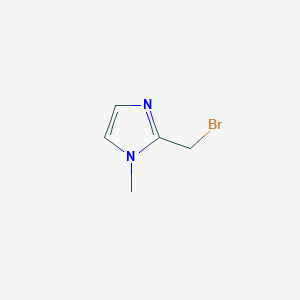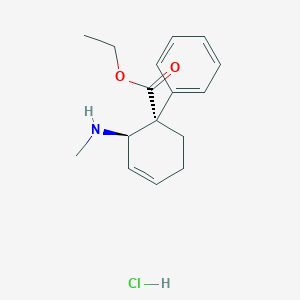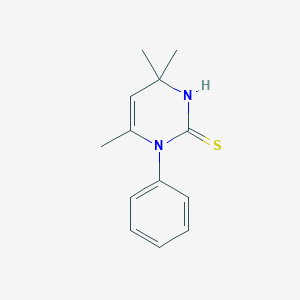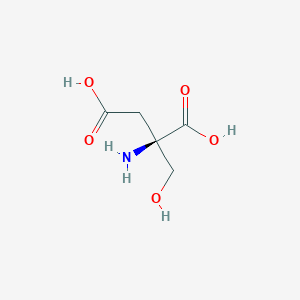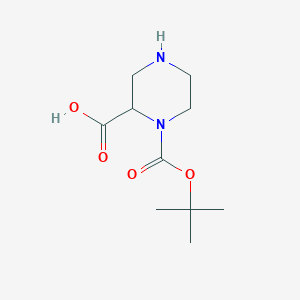
1-Boc-Piperazin-2-carbonsäure
Übersicht
Beschreibung
1-Boc-Piperazine-2-carboxylic acid is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Wissenschaftliche Forschungsanwendungen
1-Boc-Piperazine-2-carboxylic acid is widely used in scientific research due to its versatility:
Wirkmechanismus
Target of Action
1-Boc-Piperazine-2-carboxylic acid is a complex organic compound that interacts with various targets in the body. It’s worth noting that piperazine derivatives can act as ligands in coordination chemistry.
Mode of Action
It’s known that carboxylic acids can undergo a variety of reactions, including reduction to primary alcohols, esterification with alcohols, and reaction with ammonia to produce amides. Piperazine, a cyclic organic compound that is part of the structure of 1-Boc-Piperazine-2-carboxylic acid, can act as a bidentate ligand in coordination chemistry.
Biochemical Pathways
Pharmacokinetics
Result of Action
It’s known that carboxylic acids and their derivatives are important in biochemical processes.
Action Environment
Biochemische Analyse
Cellular Effects
The cellular effects of 1-Boc-Piperazine-2-carboxylic acid are not well-documented in the literature. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
The molecular mechanism of 1-Boc-Piperazine-2-carboxylic acid is not well-understood. It is known to undergo Buchwald-Hartwig coupling reactions with aryl halides .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Boc-Piperazine-2-carboxylic acid in laboratory settings are not well-documented. It is known to be stable under normal conditions .
Vorbereitungsmethoden
The preparation of 1-Boc-Piperazine-2-carboxylic acid typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, which involves chlorination, Boc protection, and cyclization. This method results in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
1-Boc-Piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Buchwald-Hartwig coupling reactions with aryl halides.
Oxidation and Reduction: The compound can be reduced to primary alcohols or oxidized to form other derivatives.
Esterification and Amidation: It can react with alcohols to form esters and with ammonia to produce amides.
Common reagents used in these reactions include CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base for coupling reactions . Major products formed from these reactions include arylpiperazine derivatives and other biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
1-Boc-Piperazine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Boc-piperazine-2-carboxylic acid: Another Boc-protected piperazine derivative used in similar synthetic applications.
1,4-Di-Boc-piperazine-2-carboxylic acid: A compound with two Boc-protecting groups, offering additional protection for complex synthetic routes.
Piperazine-2-carboxylic acid dihydrochloride: A non-Boc-protected derivative used in different chemical reactions.
The uniqueness of 1-Boc-Piperazine-2-carboxylic acid lies in its selective protection of one nitrogen atom, allowing for versatile synthetic applications while maintaining high yields and purity .
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFEHGMWPHBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626353 | |
| Record name | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214196-85-6 | |
| Record name | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one](/img/structure/B164605.png)


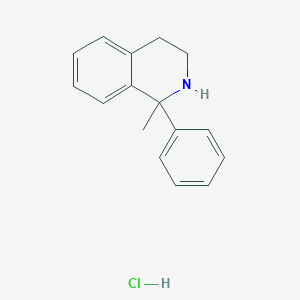

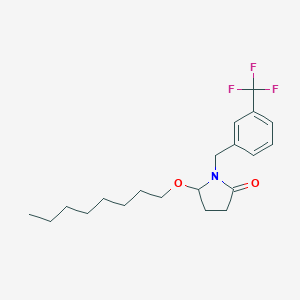
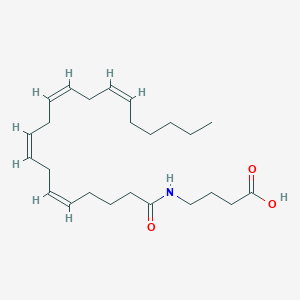

![9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI)](/img/structure/B164634.png)
